N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide
Description
Structural Classification Within the Benzothiazole Family
This compound belongs to the benzothiazole family, a class of heterocyclic compounds characterized by a benzene ring fused to a thiazole moiety. The compound features two benzothiazole units: one substituted with methyl groups at positions 4 and 5, and another linked via a carbohydrazide bridge. This structural duality enhances its capacity for π-π stacking and hydrogen bonding, critical for interactions with biological targets such as enzymes and DNA.
The dimethyl substitution at positions 4 and 5 introduces steric and electronic effects that modulate reactivity. Comparative studies show that alkyl substitutions at these positions improve metabolic stability compared to unsubstituted analogs. The carbohydrazide linker (-CONHNH-) further differentiates this compound from simpler benzothiazoles, enabling conformational flexibility and participation in chelation or supramolecular assembly.
Table 1: Structural Comparison with Related Benzothiazoles
Historical Context of Benzothiazole Hydrazide Derivatives in Medicinal Chemistry
Benzothiazole hydrazide derivatives emerged in the late 20th century as scaffolds for antimicrobial and anticancer agents. Early work by Djuidje et al. (2020) demonstrated that 2-arylbenzothiazoles with auxochromes like sulfonamide or carboxylic acid exhibit dual antioxidant and antiproliferative activities. The incorporation of hydrazide groups marked a shift toward multitarget agents, as seen in Yurttaş et al.’s (2016) synthesis of N'-(arylidene)-4-[(benzothiazol-2-yl)thio]butanoylhydrazides, which showed antifungal activity against fluconazole-resistant Candida strains (MIC: 50–200 µg/mL).
The specific focus on carbohydrazide-linked benzothiazoles arose from their ability to inhibit topoisomerases and microtubule polymerization. For example, Nishad et al. (2024) highlighted phenylene-bisbenzothiazole diamidinyl derivatives as potent DNA minor groove binders, with IC₅₀ values as low as 8.2 µM against topoisomerase II. These advances underscore the strategic role of hydrazide spacers in enhancing target selectivity and pharmacokinetic profiles.
Key Physicochemical Characteristics
The compound’s molecular formula, C₁₉H₁₆N₄OS₂ , corresponds to a molar mass of 440.71 g/mol . Key properties include:
- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the carbohydrazide group’s hydrogen-bonding capacity. Limited aqueous solubility (logP ≈ 3.2) aligns with its lipophilic benzothiazole cores.
- Thermal Stability : Decomposition above 250°C, consistent with benzothiazole derivatives. The hydrazide linkage undergoes hydrolysis under strongly acidic or basic conditions.
- Spectroscopic Signatures :
Crystallographic studies reveal a planar arrangement of the benzothiazole rings, stabilized by intramolecular hydrogen bonds between the hydrazide NH and thiazole sulfur. This conformation enhances stacking interactions with aromatic residues in enzyme active sites.
Properties
IUPAC Name |
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS2/c1-9-7-8-13-14(10(9)2)19-17(24-13)21-20-15(22)16-18-11-5-3-4-6-12(11)23-16/h3-8H,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKKZCBRFADPCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=NC4=CC=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide typically involves the condensation of 2-aminobenzothiazole derivatives with appropriate aldehydes or ketones, followed by further functionalization. Common synthetic methods include:
Microwave Irradiation: This method accelerates the reaction between 2-aminobenzothiazole and aromatic aldehydes, providing high yields in a short time.
One-Pot Multicomponent Reactions: These reactions involve the simultaneous combination of multiple reactants in a single reaction vessel, often under mild conditions, to produce the desired benzothiazole derivatives efficiently
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs scalable and environmentally friendly methods, such as:
Green Chemistry Approaches: Utilizing water as a solvent and employing reusable catalysts to minimize environmental impact.
Catalytic Reactions: Using catalysts like samarium triflate or iodine to facilitate the synthesis under mild conditions.
Chemical Reactions Analysis
Types of Reactions
N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often using halogenated derivatives as intermediates
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Samarium triflate, iodine.
Major Products
The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antitumor activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in microbial growth or cancer cell proliferation.
Pathways Involved: It can inhibit key enzymes or disrupt cellular processes, leading to the inhibition of microbial growth or induction of apoptosis in cancer cells
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
Key analogues and their properties are compared below:
*The pKa of the target compound is estimated based on PEBTH data, adjusted for substituent effects.
Key Observations:
- Substituent Effects: The 4,5-dimethyl group increases hydrophobicity (higher LogP) compared to PEBTH’s phenylethylidene group . Nicotinohydrazides (e.g., ) exhibit lower LogP due to polar nicotinic acid moieties .
- Isoelectric Point : The target compound’s isoelectric point (~6.0–7.4) aligns with PEBTH (pH 6.24), suggesting similar charge behavior in physiological conditions .
- Mass Spectrometry : PEBTH shows a molecular ion peak at m/z 295, while dimethyl-substituted analogues would likely exhibit higher m/z due to added methyl groups .
Methodological Considerations
- Synthesis : Multi-step protocols (e.g., hydrazide formation followed by Schiff base condensation) are standard for such derivatives .
- Characterization : Tools like Marvin Sketch (for pKa, LogP) and SHELX (for crystallography) are critical for structural validation .
- Contradictions : PEBTH’s experimental pKa (10.6 in 70% DMF-water) differs from software-predicted values (9.82), highlighting solvent effects on proton dissociation .
Biological Activity
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.
The compound's molecular formula is , with a molecular weight of 304.43 g/mol. It features two benzothiazole moieties linked by a carbohydrazide group, contributing to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.43 g/mol |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : 4,5-dimethyl-1,3-benzothiazole and carbohydrazide.
- Reaction Conditions : The reaction is conducted in an organic solvent under reflux conditions.
- Purification : The product is purified through recrystallization or chromatography.
Antimicrobial Activity
Research has indicated that benzothiazole derivatives exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains and fungi:
- Bacterial Activity : In vitro studies have demonstrated that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, it showed inhibition against Staphylococcus aureus and Escherichia coli.
- Fungal Activity : The compound also displayed antifungal properties against Candida albicans, indicating its potential as an antifungal agent.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with microbial cell membranes or inhibits specific metabolic pathways essential for microbial survival.
Case Studies
Several studies have explored the biological activity of benzothiazole derivatives:
- Study on Antibacterial Properties :
- Antifungal Evaluation :
Q & A
Q. What are the standard synthetic routes for N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide, and how can intermediates be characterized?
The synthesis typically involves multi-step reactions: (1) esterification of 2-aminothiophenol to form benzothiazole-2-ethyl carboxylate, (2) conversion to the hydrazide derivative, and (3) condensation with substituted ketones or aldehydes. Intermediates are characterized via melting point analysis, IR (C=O and N-H stretches), / NMR (aromatic protons and hydrazide NH signals), and elemental analysis to confirm purity .
Q. How is the pKa of benzothiazole carbohydrazides experimentally determined, and what discrepancies arise between computational and experimental values?
Potentiometric titration in mixed solvents (e.g., 70% DMF-water) at controlled ionic strength (0.1 M) and temperature (303 K) is used. Computational tools like Marvin Sketch predict pKa (e.g., 9.82), but experimental values may differ (e.g., 10.6) due to solvent effects and hydrogen bonding not fully modeled in silico. Researchers should validate computational predictions with titration data .
Q. Which spectroscopic techniques are critical for confirming the structure of benzothiazole derivatives?
Key methods include:
- IR : Identification of C=N (1620–1550 cm), C=S (690–620 cm), and NH/OH stretches.
- NMR : NMR for aromatic protons (δ 6.5–8.5 ppm) and NH signals (δ 8–10 ppm); NMR for carbonyl (δ 165–175 ppm) and heterocyclic carbons.
- Mass spectrometry : Molecular ion peaks (e.g., m/z 466 for a derivative in ) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step benzothiazole syntheses?
- Solvent selection : Use polar aprotic solvents (DMF, DMSO) for condensation steps but switch to water for eco-friendly protocols .
- Catalysis : Acid catalysts (e.g., acetic acid) enhance Schiff base formation in hydrazide-ketone condensations .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps like hydrazide formation .
Q. What strategies resolve contradictions between computational and experimental physicochemical data (e.g., pKa, solubility)?
- Solvent calibration : Adjust computational solvent parameters to match experimental conditions (e.g., dielectric constant of DMF-water mixtures).
- Microspecies analysis : Use software like Marvin Sketch to model ionization states and compare with potentiometric speciation curves .
- Crystallography : Validate tautomeric forms via X-ray diffraction (SHELXL refinement) to confirm protonation sites .
Q. How do crystallographic methods (e.g., SHELX) aid in structural validation of benzothiazole derivatives?
- Data collection : High-resolution X-ray data (≤1.0 Å) are refined using SHELXL for precise bond lengths/angles.
- Twinned data : SHELXD/SHELXE handle pseudo-merohedral twinning common in benzothiazole crystals.
- Validation tools : CheckCIF reports identify outliers (e.g., unusual displacement parameters) requiring re-refinement .
Q. What bioactivity assay designs are suitable for evaluating benzothiazole carbohydrazides as anti-inflammatory or anticancer agents?
- In vitro anti-inflammatory : Inhibition of albumin denaturation (λ = 660 nm) with IC calculations.
- Anticancer screening : NCI-60 cell line panels with dose-response curves (1–100 µM) and apoptosis markers (e.g., caspase-3 activation).
- Docking studies : AutoDock Vina or Schrödinger Suite for predicting binding to targets like COX-2 or phosphodiesterases .
Methodological Considerations
Q. How to address low solubility of benzothiazole derivatives in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) with PBS or culture media.
- Prodrug design : Introduce hydrophilic groups (e.g., morpholine, PEG) at non-critical positions.
- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to enhance bioavailability .
Q. What purification techniques are effective for isolating benzothiazole hydrazides?
Q. How to interpret conflicting spectral data (e.g., unexpected NH signals in NMR)?
- Tautomerism : Hydrazide-hydrazone tautomerism can shift NH signals; use -NMR or variable-temperature NMR for dynamic equilibria.
- Impurity analysis : HRMS or HPLC-MS to detect byproducts (e.g., oxidation derivatives).
- X-ray validation : Resolve ambiguities via crystallographic data .
Data Contradiction Analysis
Q. Case Study: Discrepant pKa values in benzothiazole derivatives
- Issue : Computational pKa (9.82) vs. experimental (10.6) for PEBTH .
- Root cause : Solvent effects (DMF-water interactions) and implicit solvation model limitations.
- Resolution : Use explicit solvent molecular dynamics (MD) simulations or adjust dielectric constants in computational models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
